
2-Cyclobutoxypyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxypyrimidine-4-carboxylic acid is a chemical compound with the formula C9H10N2O3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 194.19 .Physical And Chemical Properties Analysis
This compound is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of pyrimidine carboxylic acids, such as 2-Cyclobutoxypyrimidine-4-carboxylic acid, are crucial in developing inhibitors for specific enzymes. For instance, 5,6-Dihydroxypyrimidine-4-carboxylic acids and their analogs have shown promising results as hepatitis C virus (HCV) NS5B polymerase inhibitors, binding at the enzyme's active site. This class of compounds, with modifications like the 2-thienyl substitution, has led to improved activity against HCV, highlighting the potential of cyclobutoxypyrimidine derivatives in antiviral drug development (Stansfield et al., 2004).
Materials Science
In materials science, the structural versatility of pyrimidine derivatives allows for the synthesis of novel materials with unique properties. For example, the reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with metal ions has been used to create compounds exhibiting structural interconversion and tunable magnetic properties. These materials' ability to switch between different structural forms under certain conditions (e.g., dehydration and hydration) opens up possibilities for designing responsive materials (Chen et al., 2011).
Biochemical Studies
The biochemical applications of this compound derivatives extend to studying DNA interactions and antimicrobial activities. Compounds like pyridine-2-carboxylic acid and its derivatives have been analyzed for their binding to DNA and evaluated for their antimicrobial properties against various bacteria and fungi. This research provides insights into the molecular basis of these interactions and the potential therapeutic applications of cyclobutoxypyrimidine derivatives (Tamer et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-cyclobutyloxypyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-4-5-10-9(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLCDXOBNVRQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

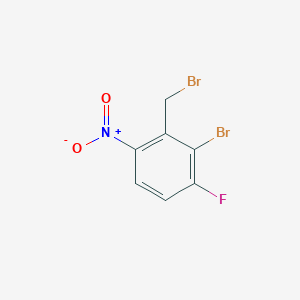
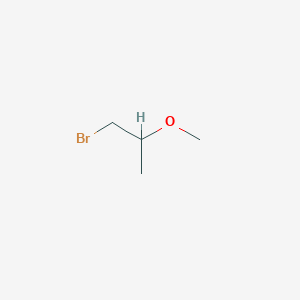
![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)
![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)
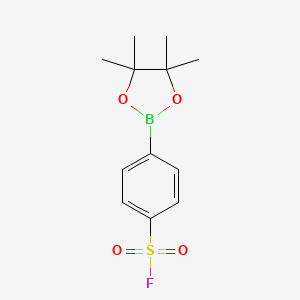
![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938541.png)
![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)
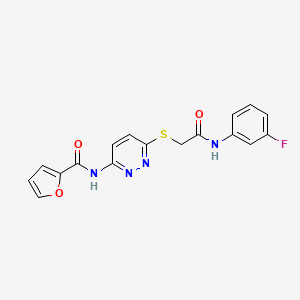

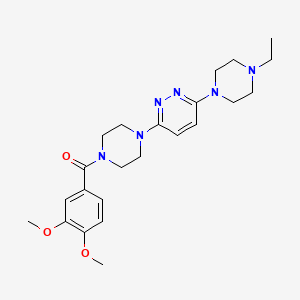
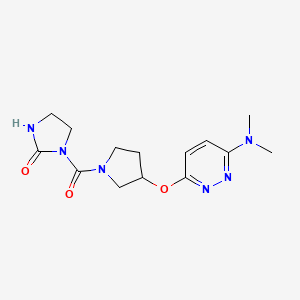
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)